Cefuracetime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

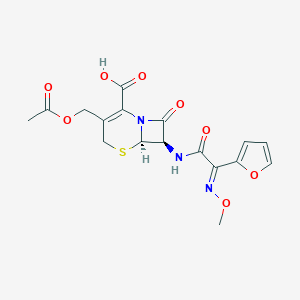

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)/b19-11-/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHZVPYSEUQIII-DYJQDLSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CC=CO3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043307 | |

| Record name | Cefuracetime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39685-31-9 | |

| Record name | Cefuracetime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39685-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefuracetime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039685319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuracetime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefuracetime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFURACETIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69EA18270 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Cefuracetime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on "Cefuracetime" is exceptionally limited. This guide has been constructed based on the well-established mechanism of action of Cefuroxime, a structurally and functionally similar second-generation cephalosporin antibiotic. The principles, experimental protocols, and quantitative data presented herein are derived from research on Cefuroxime and other cephalosporins and are intended to serve as a comprehensive proxy for understanding the likely mechanism of this compound.

Executive Summary

This compound, a member of the cephalosporin class of β-lactam antibiotics, is presumed to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is achieved through the covalent inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). By disrupting the integrity of the peptidoglycan layer, this compound induces cell lysis and death in susceptible bacteria. This guide provides a detailed exploration of this mechanism, supported by experimental methodologies and representative quantitative data.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary target of this compound is the bacterial cell wall, a rigid structure essential for maintaining cell shape and resisting osmotic pressure. The key structural component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.

The mechanism of action of this compound can be delineated into the following key steps:

-

Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, this compound must first traverse the outer membrane through porin channels to reach the periplasmic space where the PBPs are located. For Gram-positive bacteria, direct access to the PBPs on the outer surface of the cytoplasmic membrane is less hindered.

-

Binding to Penicillin-Binding Proteins (PBPs): The β-lactam ring of this compound is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This mimicry allows this compound to bind to the active site of PBPs.

-

Inactivation of PBPs: Upon binding, the strained β-lactam ring of this compound is cleaved, forming a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This acylation is essentially irreversible and inactivates the enzyme.

-

Inhibition of Transpeptidation: The primary role of high-molecular-weight PBPs is to catalyze the transpeptidation reaction, which forms the cross-links between adjacent peptide side chains of the peptidoglycan strands. The inactivation of these PBPs by this compound halts this crucial step.

-

Cell Wall Degradation and Lysis: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a progressive weakening of the cell wall. This ultimately results in a loss of structural integrity, cell lysis, and bacterial death.

Signaling Pathway Diagram

Caption: this compound's mechanism of action leading to bacterial cell lysis.

Quantitative Data

The antibacterial efficacy of a cephalosporin is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The affinity for different PBPs can be expressed as the 50% inhibitory concentration (IC50). As specific data for this compound is unavailable, the following tables present representative data for Cefuroxime.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefuroxime against Common Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 1.0 | 2.0 |

| Streptococcus pneumoniae | 0.06 | 0.5 |

| Haemophilus influenzae | 0.5 | 1.0 |

| Escherichia coli | 4.0 | >32 |

| Klebsiella pneumoniae | 2.0 | 8.0 |

| Moraxella catarrhalis | 1.0 | 2.0 |

Data is illustrative and compiled from various sources. Actual MIC values can vary between isolates.

Table 2: Penicillin-Binding Protein (PBP) Affinity of Representative Cephalosporins

| PBP (from E. coli) | Cefuroxime (IC50, µg/mL) | Ceftriaxone (IC50, µg/mL) |

| PBP1a | >100 | 0.3 |

| PBP1b | 12.5 | 2.5 |

| PBP2 | 1.6 | 100 |

| PBP3 | 0.1 | 0.05 |

| PBP4 | >100 | >100 |

| PBP5/6 | >100 | >100 |

This table demonstrates the differential binding affinities of cephalosporins to various PBPs, which can influence their antibacterial spectrum and morphological effects on bacteria.

Experimental Protocols

The elucidation of a β-lactam antibiotic's mechanism of action involves a series of standardized in vitro experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration.

-

Serial Dilutions: The antibiotic stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown to the logarithmic phase and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) is also included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

Objective: To determine the affinity of the antibiotic for specific PBPs.

Methodology:

-

Bacterial Membrane Preparation: The test bacteria are cultured to mid-log phase, harvested, and lysed to release the cytoplasmic contents. The cell membranes, which contain the PBPs, are isolated by ultracentrifugation.

-

Competitive Binding: Aliquots of the membrane preparation are incubated with varying concentrations of this compound for a defined period.

-

Labeling with Radioactive Penicillin: A saturating concentration of a radiolabeled β-lactam, typically [3H]benzylpenicillin, is added to the mixture. The labeled penicillin will bind to any PBPs that have not been bound by this compound.

-

SDS-PAGE: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorography and Densitometry: The gel is treated with a fluorographic enhancer, dried, and exposed to X-ray film. The resulting bands, corresponding to the different PBPs, are quantified by densitometry. The IC50 value is the concentration of this compound that causes a 50% reduction in the binding of the radiolabeled penicillin to a specific PBP.

Experimental Workflow Diagram

Caption: Workflow for determining PBP binding affinity.

Conclusion

While specific research on this compound is not widely available, its structural similarity to Cefuroxime strongly suggests a conserved mechanism of action. This compound likely functions as a bactericidal agent by targeting and irreversibly inhibiting penicillin-binding proteins, thereby disrupting the synthesis of the bacterial cell wall. This leads to cell lysis and death. The provided experimental protocols and representative data for Cefuroxime offer a robust framework for understanding and investigating the precise molecular interactions and antibacterial spectrum of this compound. Further research is warranted to delineate the specific PBP binding profile and MIC values of this compound to fully characterize its therapeutic potential.

An In-depth Technical Guide to the Synthesis and Characterization of Cefuracetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cefuracetime, a cephalosporin antibiotic. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development and manufacturing. This guide details the synthetic pathway, experimental protocols for characterization, and quantitative data to facilitate a thorough understanding of this important pharmaceutical compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key side-chain intermediate, (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid, and its subsequent coupling with a cephalosporin core, 7-amino-3-(acetoxymethyl)-3-cephem-4-carboxylic acid (7-ACA derivative).

Synthesis of the Side Chain: (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid

The synthesis of the crucial side chain begins with 2-acetylfuran. The general pathway involves the conversion of 2-acetylfuran to 2-oxo-2-furanylacetic acid, followed by a reaction with methoxyamine to yield the desired (Z)-isomer of 2-(furan-2-yl)-2-(methoxyimino)acetic acid.

Diagram of the Synthesis Pathway for (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid:

Final Synthesis Step: Acylation

The final step in the synthesis of this compound is the acylation of 7-amino-3-(acetoxymethyl)-3-cephem-4-carboxylic acid with an activated form of the synthesized side chain. Typically, the carboxylic acid of the side chain is converted to a more reactive species, such as an acyl chloride, to facilitate the amide bond formation with the amino group of the 7-ACA derivative.

Diagram of the Final Synthesis Step of this compound:

| Reaction Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| Side Chain Synthesis | 2-Acetylfuran, Methoxyamine | Oxidation, then condensation | (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid | Data not available |

| Acylation | 7-Amino-3-(acetoxymethyl)-3-cephem-4-carboxylic acid, Activated side chain | Acylating agent (e.g., oxalyl chloride), Base | This compound | Data not available |

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following are the key analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol for HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where this compound exhibits maximum absorbance (e.g., around 274 nm).

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled (e.g., 25 °C).

Diagram of the HPLC Characterization Workflow:

| Parameter | Value |

| Purity (by HPLC) | Typically >98% for pharmaceutical grade |

| Retention Time | Dependent on specific HPLC conditions |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR are utilized.

Experimental Protocol for NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Reference Standard: Tetramethylsilane (TMS) or a suitable internal standard.

-

Techniques: Standard 1D ¹H and ¹³C NMR experiments. 2D techniques like COSY and HSQC can be used for more detailed structural assignments.

| ¹H NMR Chemical Shifts (δ, ppm) | Assignment | ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |

| Data not available | Data not available |

Note: Specific chemical shift and coupling constant data for this compound are not publicly available and would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure.

Experimental Protocol for Mass Spectrometry Analysis:

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used for molecules like this compound.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.

-

Mode: Both positive and negative ion modes can be employed to obtain comprehensive data.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation and analyze the resulting ions.

| Parameter | Value |

| Molecular Weight | 423.41 g/mol |

| [M+H]⁺ (m/z) | Expected around 424.08 |

| [M-H]⁻ (m/z) | Expected around 422.07 |

| Major Fragmentation Peaks (m/z) | Data not available |

Note: The exact m/z values of fragments would depend on the ionization and collision conditions used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Analysis:

-

Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (amide) |

| ~1770 | C=O stretching (β-lactam carbonyl) |

| ~1730 | C=O stretching (ester carbonyl) |

| ~1670 | C=O stretching (amide I) |

| ~1540 | N-H bending (amide II) |

| ~1230 | C-O stretching (ester) |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Conclusion

The synthesis of this compound is a well-defined process involving the preparation of a key furan-containing side chain and its subsequent acylation to a 7-ACA derivative. Its characterization relies on a suite of standard analytical techniques, including HPLC for purity assessment and quantification, and NMR, MS, and FT-IR for structural confirmation. The data and protocols presented in this guide provide a foundational understanding for professionals engaged in the development and analysis of this important cephalosporin antibiotic. Further experimental work is required to establish specific quantitative data for yields and spectral characteristics.

Cefuracetime chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Cefuracetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of this compound, a second-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a semi-synthetic β-lactam antibiotic.[1] Its chemical identity is well-defined by various nomenclature systems and structural identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][3] |

| CAS Number | 39685-31-9[2][4] |

| Molecular Formula | C₁₇H₁₇N₃O₈S[2][4][5] |

| SMILES | CC(=O)OCC1=C(N2--INVALID-LINK--NC(=O)/C(=N\OC)/C3=CC=CO3">C@@HSC1)C(=O)O[2][5] |

| InChI Key | YBHZVPYSEUQIII-DYJQDLSISA-N[2][5] |

| Synonyms | Cefuracetim, SKF-81367, Cefuroxime EP Impurity B[2][4][6] |

The core structure of this compound is based on the cephem nucleus, which consists of a dihydrothiazine ring fused to a β-lactam ring.[1] Substitutions at specific positions on this nucleus dictate its antibacterial activity and pharmacokinetic properties.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 423.4 g/mol | [2][4][5] |

| Melting Point | >124°C (decomposes) | [4][7] |

| pKa (predicted) | 2.66 ± 0.50 | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][7] |

| XLogP3 | 0.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 9 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Topological Polar Surface Area | 147.74 Ų | [3] |

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8] This process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes essential for the final step of peptidoglycan synthesis.[1][8]

-

Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall.[1][8]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8]

Caption: Mechanism of Action of this compound.

Experimental Protocols

Synthesis and Characterization Workflow

The synthesis of this compound, often considered an impurity of Cefuroxime, follows the general principles of cephalosporin synthesis.[4] A typical workflow involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus.[9]

Caption: General workflow for synthesis and characterization.

Method for Improving Aqueous Solubility

This compound, like many cephalosporins, has poor water solubility.[10][11] The solvent evaporation method is a common technique used to prepare solid dispersions to enhance solubility and dissolution rates.[10][11]

Protocol: Solvent Evaporation for Solid Dispersion

-

Dissolution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetone).[11]

-

Carrier Addition: Add a hydrophilic carrier (e.g., urea, microcrystalline cellulose) to the drug solution under continuous stirring.[10][11]

-

Solvent Evaporation: The solvent is slowly evaporated under controlled temperature and pressure, leaving a solid dispersion of the drug in the carrier matrix.

-

Drying and Sieving: The resulting solid mass is dried to remove any residual solvent and then sieved to obtain a uniform particle size.

-

Characterization: The solid dispersion is characterized for its dissolution properties and compared to the pure drug. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous state of the drug within the carrier.[11]

Analytical Characterization Methods

Standard analytical techniques are employed to confirm the identity, purity, and structure of this compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) is typically used.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the stereochemistry of the molecule.[3]

Conclusion

This compound is a well-characterized second-generation cephalosporin with established chemical and structural properties. Understanding these characteristics is fundamental for its application in research, its potential development as a therapeutic agent, and for its use as a reference standard in the quality control of related antibiotics like Cefuroxime. The methodologies outlined provide a basis for its synthesis, characterization, and formulation to improve its biopharmaceutical properties.

References

- 1. Cephalosporin - Wikipedia [en.wikipedia.org]

- 2. This compound | C17H17N3O8S | CID 9571078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dempochem.com [dempochem.com]

- 4. This compound | 39685-31-9 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 39685-31-9 [amp.chemicalbook.com]

- 7. This compound | 39685-31-9 [amp.chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. gssrr.org [gssrr.org]

- 10. Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accelerated Aqueous Solubility and Antibacterial Activity of Cefuroxime Axetil Using Microcrystalline Cellulose as Carrier [scirp.org]

An In-Depth Technical Guide to Cefuracetime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuracetime is a cephalosporin antibiotic. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and mechanism of action. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols relevant to this class of antibiotics, providing a framework for research and development activities.

Chemical Identity

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]

Synonyms and Identifiers

This compound is known by several other names and identifiers, crucial for its tracking and categorization in chemical and pharmaceutical databases.

| Type | Identifier |

| Synonyms | Cefuracetima, Cefuracetimum, SKF 81367, Cefuroxime Sodium Impurity B [EP Impurity][1][2] |

| CAS Number | 39685-31-9[1] |

| Molecular Formula | C17H17N3O8S[1][3] |

| Molecular Weight | 423.4 g/mol [1][3] |

| InChIKey | YBHZVPYSEUQIII-DYJQDLSISA-N[1][3] |

| SMILES | CC(=O)OCC1=C(C(=O)O)N2C(=O)--INVALID-LINK--SC1)NC(=O)/C(=N\OC)/c3ccco3[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in biological systems and for formulation development.

| Property | Value |

| Molecular Weight | 423.4 g/mol [1][3] |

| XlogP (predicted) | 0.4[4] |

| Monoisotopic Mass | 423.07364 Da[4] |

| Physical Description | Off-White to Light Beige Solid (based on related compounds) |

Mechanism of Action

As a member of the cephalosporin class of β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] The process involves the following key steps:

-

Targeting Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6][] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall.[5][]

-

Inhibition of Transpeptidation: Specifically, this compound inhibits the transpeptidase activity of PBPs.[] This prevents the cross-linking of peptide chains within the peptidoglycan matrix.[5]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[8]

Caption: Mechanism of action of this compound.

Bioactivity and Pharmacokinetics

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely published. The following sections provide generalized methodologies for the synthesis, analysis, and biological evaluation of cephalosporin antibiotics, which can be adapted for this compound.

Synthesis of Cephalosporins (General Approach)

The synthesis of cephalosporin derivatives typically involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with a desired side chain.

Materials:

-

7-Aminocephalosporanic acid (7-ACA)

-

(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid (side chain precursor)

-

Acylating agent (e.g., oxalyl chloride or a carbodiimide)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, N,N-diisopropylethylamine)

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

-

Activation of the Side Chain: The carboxylic acid of the side chain precursor is activated to form a more reactive species, such as an acid chloride or an active ester. This is typically achieved by reacting the acid with an activating agent in an anhydrous solvent at a controlled temperature (e.g., 0 °C).

-

Acylation Reaction: The activated side chain is then added to a solution of 7-ACA and a base in an anhydrous solvent. The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild acid. The product is extracted into an organic solvent, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The crude product is then purified using a suitable technique, such as column chromatography on silica gel or recrystallization, to yield the final cephalosporin derivative.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. A general HPLC method for a related cephalosporin, cefuroxime, is described below and can be optimized for this compound.[9]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (starting point for optimization):

-

Mobile Phase: A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the solvents should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of this compound.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Injection Volume: 10-20 µL.

Method Validation (as per ICH guidelines):

The optimized method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Biological Evaluation: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[10][11][12]

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 35-37 °C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

References

- 1. This compound | C17H17N3O8S | CID 9571078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. PubChemLite - this compound (C17H17N3O8S) [pubchemlite.lcsb.uni.lu]

- 5. Cephalosporin - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 8. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 9. Development and Validation of the Quantitative Analysis of Cefuroxime Sodium in Powder for Injection by Infrared Spectroscopy [article.sapub.org]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apec.org [apec.org]

- 12. woah.org [woah.org]

Cefuracetime molecular weight and formula

An In-depth Technical Guide to Cefuracetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular properties, analytical methodologies, and the putative mechanism of action for this compound. This compound is recognized as an impurity of the second-generation cephalosporin antibiotic, Cefuroxime[1].

Core Molecular Data

The fundamental physicochemical properties of this compound are detailed below, providing essential data for research and analytical applications.

| Property | Value |

| Molecular Formula | C17H17N3O8S[2][3][4][5] |

| Molecular Weight | 423.4 g/mol [2][3][6] |

| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][5] |

| CAS Number | 39685-31-9[1][2][5][6] |

Experimental Protocols: Analytical Quantification

The quantification of this compound is critical in the quality control of Cefuroxime preparations. The established method for this analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which allows for the separation and quantification of Cefuroxime and its related impurities.

RP-HPLC Method for the Determination of this compound

This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of Cefuroxime and its degradation products, including this compound.

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

-

A C8 or C18 analytical column (e.g., 15 cm x 0.46 cm, 5 µm particle size) is commonly used for separation[5].

2. Chromatographic Conditions:

-

Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer (e.g., 0.02M potassium dihydrogen phosphate) and organic solvents like methanol and acetonitrile[5]. A typical ratio could be 60:35:5 (v/v/v) of buffer:methanol:acetonitrile[5].

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed[5].

-

Detection: Detection is typically monitored at a wavelength of 278 nm[5][7].

-

Column Temperature: The column temperature is often maintained at 35°C to ensure reproducibility[5].

3. Preparation of Solutions:

-

Standard Solutions: Prepare a stock solution of a this compound reference standard in a suitable solvent such as methanol. From this stock, prepare a series of working standard solutions of known concentrations through serial dilution with the mobile phase.

-

Sample Solutions: Accurately weigh and dissolve the test sample (e.g., Cefuroxime drug substance) in a suitable diluent to achieve a target concentration.

4. Method Validation Parameters:

-

Linearity: The method should be linear over a specified concentration range. For instance, a linear relationship might be established between 1 and 5 µg/mL[7].

-

Accuracy: Accuracy is determined through recovery studies by spiking a placebo with known amounts of this compound. Recoveries are expected to be within 98-102%.

-

Precision: The precision of the method is evaluated by analyzing multiple preparations of a homogeneous sample, with the relative standard deviation (RSD) of the results being the primary metric. Intraday and interday precision should be assessed[7].

-

Specificity: Specificity is demonstrated by the ability of the method to resolve the this compound peak from other potential impurities and the main component, Cefuroxime. Forced degradation studies are often performed to confirm this[5].

Mechanism of Action

As a β-lactam antibiotic within the cephalosporin class, the mechanism of action of this compound is presumed to be consistent with other members of this family. The primary mode of action is the inhibition of bacterial cell wall synthesis[2][3][6].

Caption: this compound inhibits bacterial cell wall synthesis.

Cephalosporins exert their bactericidal effect by acylating and thereby inactivating penicillin-binding proteins (PBPs)[2][6]. These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, the bacterial cell wall becomes weakened and unable to withstand the internal osmotic pressure, leading to cell lysis and death[3].

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cephalosporin - Wikipedia [en.wikipedia.org]

- 3. urology-textbook.com [urology-textbook.com]

- 4. medtube.net [medtube.net]

- 5. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]

- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cefuracetime E-isomer Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuracetime, a second-generation cephalosporin antibiotic, is a vital tool in the management of various bacterial infections. Like many cephalosporins containing an oxime group, this compound can exist as geometric isomers, specifically the Z-isomer and the E-isomer. The Z-isomer is the therapeutically active and predominant form. The E-isomer is typically considered a process-related impurity and a potential degradation product. Understanding the properties of the this compound E-isomer sodium salt is crucial for drug development, quality control, and ensuring the safety and efficacy of this compound formulations. This technical guide provides a comprehensive overview of the known properties of this compound E-isomer sodium salt, including its chemical and physical characteristics, pharmacological activity, and analytical methodologies for its separation and characterization.

Chemical and Physical Properties

Detailed quantitative data for the this compound E-isomer sodium salt is not extensively published in peer-reviewed literature. The information available is primarily from commercial suppliers of analytical standards. It is important to note that properties such as solubility and melting point can be influenced by the purity and solid-state form of the substance.

| Property | Data | Source |

| Chemical Name | Sodium (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | LGC Standards[1] |

| CAS Number | 97170-20-2 | LGC Standards[2] |

| Alternate CAS Number | 97232-98-9 | LGC Standards[1] |

| Molecular Formula | C₁₇H₁₆N₃NaO₈S | LGC Standards[1] |

| Molecular Weight | 445.38 g/mol | LGC Standards[1] |

| Appearance | Solid (assumed) | General knowledge |

| Solubility | Information not available. Likely soluble in water and polar organic solvents. | Inferred |

| Melting Point | Information not available. | - |

| Hygroscopicity | Reported to be hygroscopic. | Shanghai Zhenzhun Biotechnology Co., Ltd.[3] |

Storage Conditions: Due to its potential instability and hygroscopicity, this compound E-isomer sodium salt should be stored in an amber vial at -20°C under an inert atmosphere.[3]

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the E-isomer are expected to show distinct chemical shifts for the protons and carbons in the vicinity of the oxime group compared to the Z-isomer.[4][5] These differences are crucial for the identification and quantification of the E-isomer impurity in a sample of the Z-isomer.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the β-lactam ring, amide, ester, and other functional groups present in the molecule. Subtle differences in the fingerprint region may exist between the E and Z isomers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is influenced by the chromophoric groups in the molecule. While specific λmax values for the E-isomer are not published, they may differ slightly from the Z-isomer, which could be utilized in certain analytical methods.[6]

Experimental Protocols

Detailed experimental protocols for the specific synthesis, isolation, and characterization of this compound E-isomer sodium salt are not published in readily accessible scientific literature. However, general methodologies for the separation and analysis of cephalosporin isomers can be adapted.

Protocol 1: Separation of this compound E and Z Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline based on methods used for related cephalosporins and may require optimization for this compound.

Objective: To separate and quantify the this compound E-isomer from the Z-isomer.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Reagents and Materials:

-

This compound reference standard (containing both Z and E isomers).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Buffer salts (e.g., potassium phosphate, ammonium acetate).

-

Acid/base for pH adjustment (e.g., phosphoric acid, triethylamine).

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition and pH should be optimized to achieve baseline separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance maximum of this compound (e.g., around 270-280 nm).[7]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Data Analysis: Identify the peaks corresponding to the Z and E isomers based on their retention times (the E-isomer often elutes earlier or later than the Z-isomer depending on the specific conditions). Calculate the percentage of the E-isomer in the sample by comparing its peak area to the total peak area of both isomers.

Protocol 2: Forced Degradation Study to Generate this compound E-isomer

Forced degradation studies are performed to understand the stability of a drug substance and to generate potential degradation products, including the E-isomer.[8][9][10][11]

Objective: To induce the formation of the this compound E-isomer from the Z-isomer through stress conditions.

Materials:

-

This compound (Z-isomer).

-

Hydrochloric acid (HCl).

-

Sodium hydroxide (NaOH).

-

Hydrogen peroxide (H₂O₂).

-

UV lamp.

-

Oven.

-

pH meter.

-

Analytical instrumentation for analysis (e.g., HPLC, LC-MS).

Procedure:

-

Acidic Degradation: Dissolve this compound in a solution of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Alkaline Degradation: Dissolve this compound in a solution of NaOH (e.g., 0.1 M) at room temperature or a slightly elevated temperature for a specific duration.

-

Oxidative Degradation: Treat a solution of this compound with a solution of H₂O₂ (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a high temperature (e.g., 80-100 °C).

-

Photolytic Degradation: Expose a solution of this compound to UV light.

-

Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method (as described in Protocol 1) to monitor the formation of the E-isomer and other degradation products.

Pharmacological Properties

The pharmacological activity of the this compound E-isomer is significantly lower than that of the therapeutically used Z-isomer.

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[12][13][14][15][16] By acylating the active site of these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis. While no specific studies on the interaction of the this compound E-isomer with PBPs were found, it is presumed to share this general mechanism, albeit with lower efficiency.

Antibacterial Activity

The geometric configuration of the oxime moiety in cephalosporins has a profound impact on their antibacterial potency. It is a well-established principle that the Z-isomer (syn-isomer) exhibits significantly higher antibacterial activity, particularly against Gram-negative bacteria, compared to the E-isomer (anti-isomer).

While specific Minimum Inhibitory Concentration (MIC) data for this compound E-isomer against a panel of bacteria are not available in the reviewed literature, studies on analogous cephalosporins provide valuable insights. For instance, the antibacterial activity of the cis-isomer of cefprozil (a related second-generation cephalosporin) against resistant Gram-negative bacteria is eight times that of the trans-isomer.[17]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound does not involve intricate intracellular signaling pathways in the host. Instead, it directly targets the bacterial cell wall synthesis machinery. The logical workflow for the analysis and characterization of the this compound E-isomer is depicted below.

Caption: Workflow for the generation, isolation, and characterization of this compound E-isomer.

Conclusion

The this compound E-isomer sodium salt is a known impurity and potential degradation product of the active Z-isomer. While detailed public data on its specific physical and chemical properties are scarce, its pharmacological activity is understood to be significantly lower than the Z-isomer. The primary concern for drug development and manufacturing is the accurate detection, quantification, and control of this impurity to ensure the quality, safety, and efficacy of this compound-containing pharmaceuticals. The analytical methods and forced degradation protocols outlined in this guide provide a framework for researchers and quality control professionals to effectively manage the presence of the this compound E-isomer. Further research to fully characterize this isomer and establish a comprehensive impurity profile for this compound is warranted.

References

- 1. This compound (E-isomer) Sodium Salt | LGC Standards [lgcstandards.com]

- 2. This compound (E-isomer) Sodium Salt | LGC Standards [lgcstandards.com]

- 3. zzstandard.com [zzstandard.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of HPLC and UV spectrophotometric methods for the determination of cefuroxime sodium in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Forced Degradation Studies of Cefuroxime Axetil in Bulk and Formulation by UV, IR Spectrophotometry, TLC, and RP-HPLC Method. | Semantic Scholar [semanticscholar.org]

- 10. ijisrt.com [ijisrt.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction energies between beta-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Interaction of beta-lactam antibiotics with the penicillin-binding proteins of penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Cefuracetime: An In-depth Technical Guide on its Antibacterial Spectrum

Notice to the Reader: Despite extensive searches for scientific literature and clinical data on Cefuracetime, there is a significant lack of available information regarding its specific antibacterial spectrum, mechanism of action, in-vitro activity, and clinical efficacy. The information that is publicly accessible is insufficient to create a comprehensive technical guide as requested. The majority of available data pertains to other second-generation cephalosporins, most notably Cefuroxime.

This document aims to provide a foundational understanding of the general characteristics of second-generation cephalosporins as a class, which may offer some insight into the potential properties of this compound. However, it is crucial to emphasize that this information is not a direct substitute for specific data on this compound.

General Overview of Second-Generation Cephalosporins

This compound belongs to the second generation of cephalosporin antibiotics. This class of β-lactam antibiotics is characterized by a broader spectrum of activity against Gram-negative bacteria compared to their first-generation predecessors, while generally retaining good activity against Gram-positive organisms.

Mechanism of Action

Like all β-lactam antibiotics, the presumed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.

The following diagram illustrates the generalized signaling pathway for β-lactam antibiotic action:

Caption: Generalized Mechanism of β-Lactam Antibiotics

Anticipated Antibacterial Spectrum

Based on the activity profile of other second-generation cephalosporins, this compound is expected to be effective against a range of common pathogens.

Table 1: Anticipated In-Vitro Activity of this compound Against Common Bacterial Pathogens

| Bacterial Species | Gram Stain | Expected Activity |

| Staphylococcus aureus (methicillin-susceptible) | Gram-positive | Susceptible |

| Streptococcus pneumoniae | Gram-positive | Susceptible |

| Streptococcus pyogenes (Group A Streptococcus) | Gram-positive | Susceptible |

| Haemophilus influenzae | Gram-negative | Susceptible |

| Moraxella catarrhalis | Gram-negative | Susceptible |

| Escherichia coli | Gram-negative | Variable |

| Klebsiella pneumoniae | Gram-negative | Variable |

| Proteus mirabilis | Gram-negative | Variable |

| Neisseria gonorrhoeae | Gram-negative | Susceptible |

Note: This table is a projection based on the known spectrum of second-generation cephalosporins and is not based on specific data for this compound.

Experimental Protocols for Antibacterial Spectrum Determination

The determination of the antibacterial spectrum of a compound like this compound would involve standardized in-vitro susceptibility testing methods. The following outlines the general experimental protocols that would be employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

1. Broth Microdilution Method:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 18-24 hours).

-

Reading: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible bacterial growth.

2. Agar Dilution Method:

-

Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) containing different concentrations of the antibiotic are prepared.

-

Inoculation: A standardized suspension of the test bacterium is spot-inoculated onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions.

-

Reading: The MIC is the lowest antibiotic concentration that inhibits the visible growth of the bacterium on the agar surface.

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Caption: Generalized Workflow for MIC Determination

Clinical Efficacy and Applications

Due to the lack of specific clinical trial data for this compound, its clinical efficacy remains uncharacterized. Based on the profile of other second-generation cephalosporins, potential indications could include the treatment of:

-

Respiratory tract infections (e.g., bronchitis, pneumonia)

-

Skin and soft tissue infections

-

Urinary tract infections

-

Otitis media

-

Sinusitis

However, without clinical trial results, no definitive statements can be made about the safety and effectiveness of this compound in treating these or any other infections.

Conclusion

While this compound is identified as a second-generation cephalosporin, a comprehensive understanding of its antibacterial spectrum and clinical utility is hindered by a significant lack of published research and clinical data. The information presented here, based on the general properties of its antibiotic class, should be considered theoretical. Further in-depth studies, including comprehensive in-vitro susceptibility testing and robust clinical trials, are necessary to fully elucidate the antibacterial profile and therapeutic potential of this compound. Researchers, scientists, and drug development professionals are advised to seek out primary literature for any new data that may emerge on this compound.

In Vitro Activity of Cefuroxime Against Gram-Positive Bacteria: A Technical Guide

An Important Note on Cefuracetime: The initial topic of this guide was the in vitro activity of this compound. Our research indicates that this compound is chemically identified as an impurity of Cefuroxime, a widely studied second-generation cephalosporin. Due to the limited availability of specific in vitro data for this compound, this guide will focus on the extensive and well-documented in vitro activity of Cefuroxime against gram-positive bacteria. Given their close chemical relationship, the biological activity of Cefuroxime serves as a strong surrogate to understand the potential efficacy of related compounds.

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1] Its efficacy against gram-positive organisms, particularly common pathogens such as Staphylococcus and Streptococcus species, makes it a valuable agent in clinical practice. This technical guide provides an in-depth overview of the in vitro activity of Cefuroxime against key gram-positive bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Mechanism of Action

Like other β-lactam antibiotics, Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.

In Vitro Activity Data

The in vitro activity of Cefuroxime against a range of gram-positive bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Staphylococcus Species

Cefuroxime generally demonstrates good activity against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci. However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA).[1]

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 0.02 - 1.6 | 0.38 | 1.6 |

| Coagulase-negative staphylococci | - | - | ≤1.6 |

Data compiled from multiple sources.[2][3]

Streptococcus Species

Cefuroxime is highly active against many species of Streptococcus, including Streptococcus pneumoniae and Streptococcus pyogenes.[1] For S. pneumoniae, susceptibility can be influenced by penicillin resistance.

| Organism | Penicillin Susceptibility | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | Susceptible | - | ≤0.5 | 1.0 |

| Streptococcus pneumoniae | Intermediate/Resistant | - | - | ≥2.0 |

| Streptococcus pyogenes (Group A) | - | - | ≤0.1 | - |

| Streptococcus agalactiae (Group B) | - | - | ≤0.1 | - |

| Viridans group streptococci | - | - | ≤0.1 | - |

Data compiled from multiple sources.[3][4][5]

Enterococcus Species

Enterococci, including Enterococcus faecalis, are generally intrinsically resistant to Cefuroxime and other cephalosporins.[1][6][7] Therefore, Cefuroxime is not a recommended treatment for infections caused by these organisms.

| Organism | MIC Range (µg/mL) |

| Enterococcus faecalis | Generally Resistant |

Data compiled from multiple sources.[1][6][7]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing the in vitro activity of antibiotics. The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

References

- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cefuroxime, a beta-lactamase-resistant cephalosporin with a broad spectrum of gram-positive and -negative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefuroxime | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

In Vitro Activity of Cefuroxime Against Gram-Negative Bacteria: A Technical Guide

Disclaimer: The initial topic requested was "Cefuracetime." However, literature searches suggest this may be a typographical error, as "Cefuroxime" is a well-documented second-generation cephalosporin with known activity against gram-negative bacteria, while "this compound" yields very limited and inconclusive results.[1][2] This guide will therefore focus on Cefuroxime.

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefuroxime against clinically relevant gram-negative bacteria. It details the mechanism of action, quantitative susceptibility data, and standardized experimental protocols.

Core Mechanism of Action

Cefuroxime is a bactericidal agent that belongs to the second-generation of cephalosporin antibiotics.[3][4] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[5][6] Like other β-lactam antibiotics, Cefuroxime targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[7][8] This binding inactivates the PBPs, disrupting the structural integrity of the bacterial cell wall, which ultimately leads to cell lysis and death.[5][7] Cefuroxime's stability against many β-lactamases produced by gram-negative bacteria contributes to its effectiveness.[9][10][11]

Caption: Cefuroxime's mechanism of action targeting bacterial cell wall synthesis.

Quantitative In Vitro Susceptibility Data

The in vitro activity of Cefuroxime is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the concentrations inhibiting 50% and 90% of isolates, respectively) for Cefuroxime against various gram-negative bacteria.

| Gram-Negative Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 2 | 8 |

| Haemophilus influenzae (β-lactamase negative) | ≤0.25 | 0.5 |

| Haemophilus influenzae (β-lactamase positive) | 0.5 | 1 |

| Klebsiella pneumoniae | 2 | 8 |

| Moraxella catarrhalis | 1 | 2 |

| Neisseria gonorrhoeae | 0.12 | 0.5 |

| Proteus mirabilis | 2 | 8 |

| Enterobacter spp. | >16 | >32 |

| Serratia marcescens | >16 | >32 |

| Pseudomonas aeruginosa | Resistant | Resistant |

Note: These values are representative and can vary based on geographic location and the specific strains tested.[9][12][13][14][15]

Standardized Experimental Protocols

Accurate determination of in vitro activity relies on standardized methodologies. The most common protocols are broth microdilution, agar dilution, and time-kill assays.[16][17][18][19]

Broth Microdilution for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.[16][20][21][22][23]

Detailed Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of Cefuroxime. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) to achieve concentrations that span the expected MIC range.

-

Inoculum Preparation: From a pure culture grown overnight on an appropriate agar plate, select 3-4 colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[24]

-

Standardization of Inoculum: Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation of Microdilution Plates: Dispense the antimicrobial dilutions into a 96-well microtiter plate. Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[22][25]

-

MIC Determination: The MIC is the lowest concentration of Cefuroxime that completely inhibits visible bacterial growth.[26][27][28]

Caption: Workflow for Broth Microdilution MIC Testing.

Agar Dilution for MIC Determination

This method is considered a reference standard for susceptibility testing.[16][29][30][31]

Detailed Methodology:

-

Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of Cefuroxime. This is done by adding the antibiotic to the molten agar before it solidifies.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.

-

Inoculation: Using a multipoint replicator, spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Cefuroxime that inhibits the visible growth of the bacteria on the agar surface.

Time-Kill Assay

This assay provides insights into the pharmacodynamics and bactericidal or bacteriostatic activity of an antimicrobial agent over time.[32][33][34][35][36]

Detailed Methodology:

-

Preparation: Prepare flasks containing MHB with Cefuroxime at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) and a growth control flask without the antibiotic.

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Incubation and Sampling: Incubate the flasks in a shaking water bath at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), draw an aliquot from each flask.

-

Quantification of Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA.

-

Colony Counting: After incubation of the plates for 18-24 hours, count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each Cefuroxime concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[32]

Caption: General Workflow for a Time-Kill Assay.

References

- 1. This compound | C17H17N3O8S | CID 9571078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ցեֆալոսպորիններ - Վիքիպեդիա [hy.wikipedia.org]

- 3. Cefuroxime - Wikipedia [en.wikipedia.org]

- 4. Cefuroxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. google.com [google.com]

- 7. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]

- 8. Cephalosporin - Wikipedia [en.wikipedia.org]

- 9. Cefuroxime, a new cephalosporin antibiotic: activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cefuroxime, a New Cephalosporin Antibiotic: Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 14. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Comparative in vitro activity of the new oral cephalosporin cefixime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. woah.org [woah.org]

- 17. api.pageplace.de [api.pageplace.de]

- 18. taylorfrancis.com [taylorfrancis.com]

- 19. routledge.com [routledge.com]

- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 25. goldbio.com [goldbio.com]

- 26. idexx.com [idexx.com]

- 27. dickwhitereferrals.com [dickwhitereferrals.com]

- 28. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Agar dilution - Wikipedia [en.wikipedia.org]

- 30. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 31. journals.asm.org [journals.asm.org]

- 32. emerypharma.com [emerypharma.com]

- 33. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 34. nelsonlabs.com [nelsonlabs.com]

- 35. pacificbiolabs.com [pacificbiolabs.com]

- 36. actascientific.com [actascientific.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefuroxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of cefuroxime, a second-generation cephalosporin antibiotic. The information is compiled and synthesized from various scientific sources to support research, development, and clinical application of this important antimicrobial agent.

Pharmacokinetics

Cefuroxime's pharmacokinetic profile is characterized by its stability, distribution, and excretion properties. It is metabolically stable and primarily eliminated unchanged through the kidneys.

Table 1: Summary of Cefuroxime Pharmacokinetic Parameters

| Parameter | Value | Species | Notes |

| Bioavailability (Oral) | 30-50% (cefuroxime axetil) | Human | Absorption is enhanced when taken with food. |

| Protein Binding | ~33-50% | Human | Primarily binds to albumin. |

| Volume of Distribution (Vd) | ~0.2 L/kg | Human | Distributes into extracellular fluids.[1] |

| Elimination Half-life (t½) | 1-2 hours | Human | Can be prolonged in patients with renal impairment. |

| Excretion | >85% unchanged in urine | Human | Eliminated via glomerular filtration and tubular secretion.[1][2][3][4] |

1.1. Absorption Cefuroxime is available for oral administration as cefuroxime axetil, an ester prodrug that is hydrolyzed to the active cefuroxime in the intestinal mucosa and blood.

1.2. Distribution Following administration, cefuroxime distributes into various body tissues and fluids. Approximately three-fourths of the drug is found in the extravascular compartment.[2][3][4] It can cross the placenta and is found in amniotic fluid and breast milk. Penetration into the cerebrospinal fluid is generally poor but can increase in the presence of meningeal inflammation.

1.3. Metabolism Cefuroxime is metabolically stable and is not significantly metabolized in the body.[2][3][4]

1.4. Excretion The primary route of elimination for cefuroxime is renal excretion, with over 85% of the drug excreted unchanged in the urine.[1][2][3][4] This occurs through both glomerular filtration and tubular secretion.

Pharmacodynamics

Cefuroxime's antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics.

Table 2: Antimicrobial Spectrum of Cefuroxime

| Gram-Positive Aerobes | Gram-Negative Aerobes |

| Staphylococcus aureus (methicillin-susceptible) | Haemophilus influenzae |

| Staphylococcus epidermidis | Neisseria gonorrhoeae |

| Streptococcus pneumoniae | Neisseria meningitidis |

| Streptococcus pyogenes | Escherichia coli |

| Klebsiella spp. | |

| Proteus mirabilis |

Note: Cefuroxime is generally not effective against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Listeria monocytogenes, Pseudomonas aeruginosa, and Bacteroides fragilis.[2][3][4][5]

2.1. Mechanism of Action Cefuroxime, like other beta-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls.[6] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[6] The inhibition of these enzymes leads to the arrest of cell wall synthesis and ultimately results in bacterial cell lysis.[6]

Diagram 1: Cefuroxime Mechanism of Action

Caption: Cefuroxime inhibits bacterial cell wall synthesis by targeting PBPs.

Experimental Protocols

Detailed methodologies for key in vitro pharmacodynamic assessments are outlined below.

3.1. Minimum Inhibitory Concentration (MIC) Assay The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Diagram 2: MIC Determination Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Details:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of cefuroxime is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-